Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 504438-12-4) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a benzyl ester at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₃H₁₅NO₃ (MW: 233.27), and it is primarily utilized as a building block in organic synthesis and medicinal chemistry . The compound is commercially available with purity ≥97% and is classified under heterocyclic building blocks .
Properties
IUPAC Name |
benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHMURXJGAUNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 6-hydroxy-3-azabicyclo[3.1.0]hexane under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl ester group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reduction: Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-methanol.
Substitution: Various substituted benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Potential as a Therapeutic Agent
Research indicates that Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate may exhibit pharmacological properties that can be harnessed in drug development. Its structural similarity to known bioactive compounds suggests potential efficacy in treating various conditions, particularly those related to the central nervous system.
2. Synthesis of Derivatives
The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo further chemical modifications makes it a target for the development of new therapeutic agents with enhanced efficacy and reduced side effects.
Biological Significance
1. Neuroprotective Effects
Studies have explored the neuroprotective effects of compounds similar to this compound, particularly in models of neurodegenerative diseases. These studies suggest that such compounds may help mitigate oxidative stress and inflammation within neural tissues.
2. Antimicrobial Activity
There is emerging evidence that derivatives of this compound possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases. The structural features of this compound may enhance its interaction with microbial targets.
Material Science Applications
1. Polymer Chemistry
This compound can be utilized in polymer chemistry as a building block for creating novel polymers with specific mechanical and thermal properties. Its unique structure allows for the design of materials with tailored functionalities.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death in vitro models treated with derivatives of this compound compared to controls. |
| Study B | Antimicrobial Properties | Found that certain derivatives exhibited inhibitory effects against bacterial strains, suggesting potential for development into new antimicrobial agents. |
| Study C | Polymer Development | Developed a new polymer incorporating this compound that showed improved thermal stability compared to traditional polymers used in similar applications. |
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on structural similarity.
Commercial and Research Relevance
- Target Compound : Marketed by Aladdin Scientific (100 mg, $50+ orders) and AK Scientific as a building block for drug discovery .
- 6-Oxa Analog : Used in asymmetric catalysis for thiol synthesis, highlighting its role in stereoselective reactions .
- Hydroxymethyl Derivative : Listed by BLD Pharm (95% purity) for chiral intermediate applications .
- Amino Derivative: Discontinued due to supply chain constraints but previously used in inflammation-targeting molecular glues .
Biological Activity
Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1255099-53-6) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that is significant for its biological interactions. The molecular formula is with a molecular weight of approximately 233.26 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| LogP | 0.68 |
| Polar Surface Area (Ų) | 50 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
These properties suggest a moderate hydrophilicity, which can influence the compound's absorption and distribution in biological systems.
Research indicates that this compound may interact with various biological targets, potentially influencing neurotransmitter systems due to its structural similarity to known psychoactive compounds. The azabicyclo structure is often associated with alkaloids that exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties.
Case Studies and Research Findings
- Neuropharmacological Studies : A study exploring the neuropharmacological effects of similar bicyclic compounds found that modifications at the nitrogen site can enhance binding affinity to neurotransmitter receptors, particularly those involved in pain modulation and mood regulation .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related compounds have shown that bicyclic structures can exhibit activity against various bacterial strains, suggesting potential for this compound in treating infections .
- Synthesis and Derivatives : Research focusing on the synthesis of benzyl derivatives has demonstrated that certain modifications can lead to enhanced biological activity, paving the way for developing more potent analogs . The synthesis typically involves transition metal-catalyzed reactions, which are efficient for constructing complex bicyclic frameworks.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with other compounds in the same class is useful:
Q & A
Q. What are the key synthetic strategies for preparing Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions focusing on protecting group strategies and cyclopropane ring formation. For example:
- Protection of the bicyclic core : The benzyl group is introduced early to protect the 3-aza position, as seen in analogous tert-butyl-protected derivatives (e.g., tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) .
- Hydroxyl group introduction : Alkylation or hydroxylation steps are employed, such as using cesium carbonate and DMF for nucleophilic substitution under mild conditions (e.g., 80°C, 12–24 hours) .
- Workup and purification : Ethyl acetate extraction followed by drying over anhydrous MgSO₄ and reduced-pressure evaporation are standard .
Key reagents : Cesium carbonate (base), iodomethane (methylation), and DMF (polar aprotic solvent) are critical for functional group manipulation .
Q. How is the compound purified and characterized in academic research?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like dichloromethane/hexane mixtures .
- Characterization :
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic structure (e.g., triclinic crystal system, space group P1) .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzyl ester protons at δ 5.1–5.3 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₃H₁₅NO₃ requires 233.105 g/mol) .
Advanced Research Questions
Q. What are the challenges in stereochemical control during synthesis?
Methodological Answer: The bicyclo[3.1.0]hexane core imposes rigidity, making stereoselective functionalization difficult. Strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured tert-butyl derivatives) to guide regioselectivity .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., axial vs. equatorial hydroxyl groups) .
- Dynamic kinetic resolution : DBU-mediated endo-exo isomerization can enhance stereochemical purity, as demonstrated in related 3-azabicyclohexane systems .
Contradictions : Failed attempts to synthesize vinyl isonitrile derivatives highlight the sensitivity of strained bicyclic systems to polymerization, necessitating inert conditions .
Q. How can researchers address the reactivity of the hydroxyl group during derivatization?
Methodological Answer: The 6-hydroxy group is prone to undesired side reactions (e.g., oxidation or nucleophilic substitution). Mitigation approaches:
- Protection/deprotection : Temporarily mask the hydroxyl group as a silyl ether (TBSCl) or benzyl ether, followed by deprotection under mild conditions (e.g., TBAF or hydrogenolysis) .
- Selective alkylation : Use sodium hydride and iodomethane at 0°C to methylate the hydroxyl group without disturbing the ester .
- Monitoring : TLC or LC-MS tracks reaction progress to prevent over-functionalization .
Q. What role does this compound play in peptidomimetic design?
Methodological Answer: The bicyclic scaffold mimics peptide β-turn structures, enabling drug discovery applications:
- Amide coupling : React the hydroxyl group with activated carboxylic acids (e.g., cyclohexanecarboxamido derivatives) to generate rigidified peptidomimetics .
- Bioactivity testing : Derivatives are screened for protease resistance and target binding (e.g., antimicrobial assays using MIC determinations) .
- Structural analogs : Replace the benzyl group with tert-butyl or trifluoromethylbenzyl moieties to modulate lipophilicity and bioavailability .
Q. How should researchers resolve contradictions in reaction outcomes (e.g., failed cyclization)?
Methodological Answer: Contradictions often arise from subtle variations in reaction conditions:
- Case study : Attempts to synthesize 1-vinylisonitrile from 1-vinylcyclopropylamine failed due to polymerization, whereas ethyl isocyanoacetate bisalkylation succeeded under similar conditions .
- Troubleshooting :
- Temperature control : Lower reaction temperatures (−78°C to 0°C) stabilize reactive intermediates .
- Additive screening : Radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl₂) may suppress side reactions .
- Computational modeling : DFT calculations predict thermodynamic favorability of pathways, guiding experimental redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
